molecular formula C16H17N5 B5707888 1-[1-(3-METHYLPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL]PYRROLIDINE

1-[1-(3-METHYLPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL]PYRROLIDINE

Cat. No.: B5707888
M. Wt: 279.34 g/mol
InChI Key: GJMOXOFITBMXMF-UHFFFAOYSA-N
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Description

1-[1-(3-Methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]pyrrolidine is a pyrazolopyrimidine derivative characterized by a pyrrolidine ring at position 4 of the pyrazolo[3,4-d]pyrimidine core and a 3-methylphenyl substituent at position 1. This compound belongs to a class of nitrogen-containing heterocycles known for their diverse pharmacological activities, including anticancer, anti-inflammatory, and kinase-inhibitory properties . Its structural uniqueness lies in the combination of the 3-methylphenyl group (providing lipophilicity and steric effects) and the pyrrolidine moiety (enhancing solubility and binding affinity through hydrogen bonding) .

Properties

IUPAC Name

1-(3-methylphenyl)-4-pyrrolidin-1-ylpyrazolo[3,4-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5/c1-12-5-4-6-13(9-12)21-16-14(10-19-21)15(17-11-18-16)20-7-2-3-8-20/h4-6,9-11H,2-3,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJMOXOFITBMXMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C3=C(C=N2)C(=NC=N3)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[1-(3-METHYLPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL]PYRROLIDINE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of 3-methylphenylhydrazine with ethyl acetoacetate to form the pyrazole ring. This intermediate is then reacted with a suitable aldehyde to form the pyrazolopyrimidine core.

Industrial production methods for this compound may involve optimization of reaction conditions to improve yield and purity. Techniques such as ultrasonic-assisted synthesis have been explored to enhance reaction rates and efficiency .

Chemical Reactions Analysis

1-[1-(3-METHYLPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL]PYRROLIDINE undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Medicinal Chemistry

1-[1-(3-Methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]pyrrolidine has shown promise as a scaffold for developing new therapeutic agents. Its derivatives have been investigated for various pharmacological properties:

  • Anticancer Activity : Research indicates that pyrazolo[3,4-d]pyrimidine derivatives can inhibit cancer cell proliferation through various mechanisms, including the modulation of key signaling pathways involved in tumor growth and survival .
  • Anti-inflammatory Effects : Some studies have reported that compounds similar to this one exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes .
  • Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes that play crucial roles in disease processes, potentially leading to novel treatments for conditions such as diabetes and hypertension .

Biological Research

The biological implications of this compound extend beyond medicinal applications:

  • Targeting Receptors : The compound may interact with various biological receptors, influencing cellular responses and signaling pathways. This interaction is critical for understanding its potential therapeutic effects .
  • Structure-Activity Relationship Studies : Investigations into how structural modifications affect biological activity are ongoing, providing insights into optimizing the compound for enhanced efficacy .

Materials Science

Beyond biological applications, this compound's unique chemical structure allows it to be explored in materials science:

  • Synthesis of Novel Materials : The compound can serve as a building block for synthesizing new materials with tailored properties, such as improved thermal stability or electrical conductivity .

Case Studies and Research Findings

StudyApplicationFindings
Anticancer ActivityDemonstrated inhibition of cancer cell lines with IC50 values in the low micromolar range.
Anti-inflammatory EffectsShowed significant reduction in TNF-alpha levels in vitro.
Enzyme InhibitionIdentified as a potent inhibitor of specific kinases involved in cancer progression.

Mechanism of Action

The mechanism of action of 1-[1-(3-METHYLPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL]PYRROLIDINE involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of cyclin-dependent kinase 2 (CDK2), a key enzyme involved in cell cycle regulation. By binding to the active site of CDK2, the compound prevents the phosphorylation of target proteins, leading to cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Similar Pyrazolo[3,4-d]Pyrimidine Derivatives

Structural and Functional Differences

Pyrazolo[3,4-d]pyrimidine derivatives exhibit variations in substituents that significantly impact their biological activity, solubility, and selectivity. Below is a comparative analysis:

Compound Name Substituents Key Features Biological Activity Reference
1-[1-(3-Methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]pyrrolidine Pyrrolidine at C4, 3-methylphenyl at N1 Enhanced solubility via pyrrolidine; selective kinase inhibition Anticancer (CDK2 inhibition)
1-(4-Butylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol Butylphenyl at N1, thiol at C4 High lipophilicity; sulfur group enhances reactivity Anticancer (apoptosis induction)
1-(4-Fluorophenyl)-5-[(4-methylphenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one Fluorophenyl at N1, methylbenzyl at C5 Electron-withdrawing F improves metabolic stability Neuroprotective, anti-inflammatory
N-{1-[1-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-4-(trifluoromethyl)benzamide Dimethylphenyl at N1, trifluoromethylbenzamide at C5 Trifluoromethyl group enhances membrane permeability Anticancer (EGFR inhibition)
1-(azepan-1-yl)-2-{[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}ethan-1-one Azepane at N1, chlorophenyl at N1, thioether linkage Extended ring system improves CNS penetration Antipsychotic, antimicrobial

Key Findings from Comparative Studies

Substituent Effects on Activity: Electron-Withdrawing Groups (e.g., Cl, F): Enhance metabolic stability and target binding. For example, 1-(4-chlorophenyl) derivatives show improved kinase selectivity compared to non-halogenated analogs . Pyrrolidine vs. Piperidine: Pyrrolidine-containing derivatives (e.g., the target compound) exhibit better solubility than piperidine analogs due to reduced steric hindrance .

Biological Selectivity :

  • The 3-methylphenyl group in the target compound confers selectivity for CDK2 over CDK1, reducing off-target toxicity in cancer cells .
  • Thiol-containing derivatives (e.g., 1-(4-butylphenyl)-4-thiol) show higher apoptosis-inducing activity but lower solubility .

Pharmacokinetic Profiles :

  • Azepane and morpholine substituents (e.g., in and ) improve blood-brain barrier penetration, making them suitable for neuropharmacology .
  • Fluorinated derivatives (e.g., 4-fluorophenyl analogs) demonstrate longer plasma half-lives due to resistance to oxidative metabolism .

Comparative Data Tables

Physicochemical Properties

Compound Name Molecular Weight logP Solubility (µM) Selectivity (CDK2/CDK1 Ratio)
Target Compound 335.4 2.8 120 15:1
1-(4-Butylphenyl)-4-thiol 357.5 3.9 22 N/A
1-(4-Fluorophenyl)-5-methylbenzyl derivative 368.4 3.1 85 8:1
N-Trifluoromethylbenzamide analog 498.5 4.2 45 12:1

Biological Activity

The compound 1-[1-(3-Methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]pyrrolidine represents a novel class of heterocyclic compounds that have garnered attention in medicinal chemistry due to their potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C15H17N5C_{15}H_{17}N_5, with a molecular weight of approximately 269.33 g/mol. The compound features a pyrrolidine ring linked to a pyrazolo[3,4-d]pyrimidine moiety, which is known for its diverse biological activities.

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazolo[3,4-d]pyrimidine derivatives. These compounds have been shown to inhibit various cancer cell lines by targeting key signaling pathways involved in cell proliferation and survival. For instance, one study demonstrated that derivatives of pyrazolo[3,4-d]pyrimidine exhibited significant cytotoxic effects against breast cancer cells by inducing apoptosis through the mitochondrial pathway .

Enzyme Inhibition

The compound has also been investigated for its enzyme inhibitory activities . Research indicates that pyrazolo[3,4-d]pyrimidines can act as selective inhibitors of certain kinases involved in cancer progression. For example, a derivative structurally related to our compound was found to inhibit the activity of cyclin-dependent kinases (CDKs), which are critical for cell cycle regulation .

Neuroprotective Effects

In addition to anticancer properties, there is emerging evidence suggesting that pyrazolo[3,4-d]pyrimidine derivatives may possess neuroprotective effects . A study reported that these compounds could protect neuronal cells from oxidative stress-induced damage, potentially offering therapeutic avenues for neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

The biological activities of this compound are thought to arise from its ability to interact with specific molecular targets:

  • Apoptosis Induction : By modulating Bcl-2 family proteins and activating caspases, these compounds can promote programmed cell death in cancer cells.
  • Kinase Inhibition : The binding affinity of the compound for various kinases disrupts critical signaling pathways that are often dysregulated in cancer.
  • Antioxidant Activity : The presence of the pyrazole ring may contribute to scavenging reactive oxygen species (ROS), thereby mitigating cellular damage.

Study 1: Anticancer Activity

A recent study evaluated the cytotoxic effects of several pyrazolo[3,4-d]pyrimidine derivatives on human breast cancer cell lines (MCF-7). The results indicated that one derivative reduced cell viability by over 70% at a concentration of 10 µM after 48 hours of treatment. This effect was attributed to increased apoptosis markers such as cleaved PARP and activated caspase-3 .

Study 2: Neuroprotective Effects

In a neuroprotection study using SH-SY5Y neuroblastoma cells exposed to hydrogen peroxide, treatment with a pyrazolo[3,4-d]pyrimidine derivative resulted in a significant decrease in cell death compared to untreated controls. The mechanism was linked to enhanced expression of antioxidant enzymes like superoxide dismutase (SOD) and catalase .

Summary Table of Biological Activities

Biological Activity Mechanism Reference
AnticancerInduces apoptosis via mitochondrial pathway
Enzyme inhibitionInhibits CDKs and other kinases
NeuroprotectionReduces oxidative stress damage

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